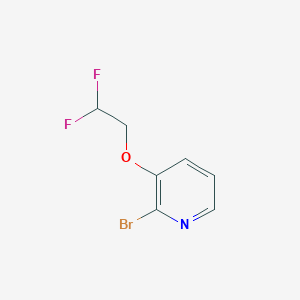

2-Bromo-3-(2,2-difluoroethoxy)pyridine

Descripción

Propiedades

IUPAC Name |

2-bromo-3-(2,2-difluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-7-5(2-1-3-11-7)12-4-6(9)10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDBNSRQNJZFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-(2,2-difluoroethoxy)pyridine

Prepared by: Gemini, Senior Application Scientist

Section 1: Chemical Identification and Overview

2-Bromo-3-(2,2-difluoroethoxy)pyridine is a halogenated pyridine derivative utilized as a building block in medicinal chemistry and drug discovery. Its structure combines the reactive features of a bromopyridine with a difluoroethoxy moiety, suggesting a unique profile for synthetic transformations. The presence of bromine, a synthetically versatile halogen, allows for various cross-coupling reactions, while the difluoroethoxy group can modulate the physicochemical properties of target molecules, such as lipophilicity and metabolic stability. Given its intended use in research, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety.

| Identifier | Value |

| Chemical Name | 2-Bromo-3-(2,2-difluoroethoxy)pyridine |

| CAS Number | 1484400-67-0[1][2][3] |

| Molecular Formula | C₇H₆BrF₂NO[1][3] |

| Molecular Weight | 238.03 g/mol [1][3] |

| Chemical Structure | (Image of the chemical structure of 2-Bromo-3-(2,2-difluoroethoxy)pyridine would be placed here) |

Section 2: Hazard Identification and Risk Profile

The hazard profile of 2-Bromo-3-(2,2-difluoroethoxy)pyridine is inferred from its structural components: the bromopyridine core and the difluoroether tail. Brominated pyridines are typically associated with acute toxicity, irritation, and sensitization.

Anticipated GHS Classification (Based on Analogs)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Inferred from data for 4-Bromo-2-(difluoromethoxy)pyridine and other brominated pyridines.[2][4][5]

Precautionary Statements (Anticipated):

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][6][7]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][7]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4][7]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4][7]

Caption: Decision workflow for first-aid response.

Detailed First-Aid Protocols:

-

Inhalation: Remove the individual from the contaminated area to fresh air immediately. [4]If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water and soap for at least 15 minutes while removing contaminated clothing and shoes. [8][9]Seek medical attention if irritation develops or persists. [4]3. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation. [4][8]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water and give them a glass of water to drink. [4]Never give anything by mouth to an unconscious person. [7]Call a poison control center or seek immediate medical attention.

Section 4: Accidental Release and Spill Management

Effective spill management is crucial to prevent exposure and environmental contamination.

Spill Management Workflow

Caption: Step-by-step workflow for managing a chemical spill.

Detailed Spill Cleanup Protocol:

-

Evacuate and Ventilate: Immediately clear the area of all non-essential personnel. [4]Ensure the area is well-ventilated, preferably within a chemical fume hood. [9]2. Wear Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including double gloves (nitrile or butyl rubber), chemical safety goggles, a face shield, and a lab coat. If ventilation is insufficient or the spill is large, a NIOSH-approved respirator is required. [9]3. Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or earth. [4][10]For solid spills, carefully sweep up the material, avoiding dust generation.

-

Collection: Carefully transfer the contained material into a clearly labeled, sealable container for hazardous waste disposal. [4][10]5. Decontamination: Clean the spill area thoroughly with soap and water, followed by a final rinse with water. Collect all cleaning materials for hazardous waste disposal.

-

Disposal: Dispose of the sealed container and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [4]

Section 5: Fire and Explosion Hazard Data

While not expected to be highly flammable, the compound can burn and will decompose in a fire, releasing toxic and corrosive gases.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [10][11]* Specific Hazards Arising from the Chemical: Thermal decomposition can be hazardous. Combustion is expected to produce highly toxic and corrosive fumes, including:

-

Nitrogen oxides (NOx)

-

Carbon oxides (CO, CO₂)

-

Hydrogen bromide (HBr) [3] * Hydrogen fluoride (HF) [1][8][10]* Special Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode. [10][11]Cool fire-exposed containers with a water spray to prevent pressure build-up. [4]

-

Section 6: Handling, Storage, and Reactivity

Safe Handling Practices:

-

Engineering Controls: All handling should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure. [9][12]* Personal Hygiene: Avoid all personal contact, including inhalation and contact with skin and eyes. [4]Do not eat, drink, or smoke in areas where the chemical is handled. [4]Wash hands thoroughly after handling. [6]* Procedural Precautions: Avoid generating dust or aerosols. [12] Storage and Reactivity:

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][8]Keep away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [5][11]* Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include HBr, HF, NOx, and COx. [1][8][10]Thermal decomposition of the pyridine ring itself can lead to the formation of radicals and other gaseous products. [4]

Section 7: Toxicological and Ecotoxicological Profile

Toxicological Information: No specific toxicological studies have been performed on 2-Bromo-3-(2,2-difluoroethoxy)pyridine. The toxicological profile is inferred from related compounds.

-

Acute Effects: Expected to be harmful if swallowed and to cause irritation to the skin, eyes, and respiratory tract. [4]* Chronic Effects: Data on chronic effects are not available. However, many organobromine compounds, such as polybrominated diphenyl ethers (PBDEs), are known for their persistence and potential for bioaccumulation. [13][14][15]Long-term exposure to some PBDEs has been associated with hepatotoxicity, neurotoxicity, and disruption of the thyroid hormone system. [7][12][14]While a direct correlation cannot be drawn, these findings underscore the importance of minimizing chronic exposure to any novel brominated organic compound.

Ecotoxicological Information: No specific ecotoxicological data are available. Halogenated organic compounds can be toxic to aquatic life and may persist in the environment. [16]Therefore, every precaution must be taken to prevent the release of this compound into drains, waterways, or the soil.

References

- Apollo Scientific. (2023, July 4). Safety Data Sheet for 4-Bromo-2-(difluoromethoxy)pyridine.

- University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.

- PubChem. Entry for 2-Bromo-3,5-difluoropyridine. National Center for Biotechnology Information.

- Hoffman Fine Chemicals. Product Page for 2-Bromo-3-(2,2-difluoroethoxy)pyridine.

- Fisher Scientific. Safety Data Sheet for 3-Bromopyridine.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- New Jersey Department of Health. Hazardous Substance Fact Sheet for Furan.

- Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.

- Sigma-Aldrich. Product Page for 2-Bromo-3-methoxypyridine.

- Daikin Chemicals. (2023, March 13). Safety data sheet.

- Fisher Scientific. Safety Data Sheet.

- New Jersey Department of Health. Hazardous Substance Fact Sheet for Pyridine.

- Sigma-Aldrich. Product Page for 2-Bromo-3-pyridinecarboxaldehyde.

- PubChem. Entry for 2-Bromo-3-methylpyridine. National Center for Biotechnology Information.

- Kefeni, K. K., Okonkwo, J. O., Olukunle, O. I., & Botha, B. M. (2011). Brominated flame retardants: sources, distribution, exposure pathways, and toxicity. Environmental Reviews, 19, 287-304.

- BLDpharm. Product Page for 2-Bromo-3-(2,2-difluoroethoxy)pyridine.

- An, F., et al. (2022). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. International Journal of Molecular Sciences, 23(15), 8568.

- Sigma-Aldrich. (2020, August 29). Safety Data Sheet for Pyridine.

- Strem Chemicals. Product Page for 2-Bromo-3-(2,2-difluoro-ethoxy)-pyridine, 95%.

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.

- University of North Texas Health Science Center. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).

Sources

- 1. aksci.com [aksci.com]

- 2. 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 4. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 2-溴-3-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. daikinchemicals.com [daikinchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-Bromo-3-propylpyridine | CAS#:1417518-84-3 | Chemsrc [m.chemsrc.com]

The Strategic Deployment of 2-Bromo-3-(2,2-difluoroethoxy)pyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. Within the vast arsenal of fluorinated building blocks, 2-Bromo-3-(2,2-difluoroethoxy)pyridine has emerged as a particularly valuable synthon. This guide provides an in-depth technical overview of its synthesis, reactivity, and, most critically, its application in the construction of novel therapeutic agents. We will explore the causality behind its use in specific medicinal chemistry programs, provide detailed experimental protocols for its deployment in key synthetic transformations, and present a forward-looking perspective on its potential in future drug development endeavors.

Introduction: The Value Proposition of the 2,2-Difluoroethoxy Pyridine Scaffold

The pyridine ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an attractive scaffold for engaging with a wide array of biological targets. The introduction of a difluoroethoxy group at the 3-position of the pyridine ring offers several distinct advantages for the medicinal chemist:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering the difluoroethoxy moiety resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates.

-

Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH. This can be a critical parameter for optimizing cell permeability and target engagement.

-

Enhanced Lipophilicity: The difluoroethoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and access intracellular targets.

-

Unique Conformational Effects: The stereoelectronic effects of the difluoroethoxy group can influence the preferred conformation of the molecule, potentially leading to a more favorable orientation for binding to a biological target.

The presence of a bromine atom at the 2-position provides a versatile handle for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of diverse chemical libraries, accelerating the structure-activity relationship (SAR) studies that are central to lead optimization.

Synthesis of 2-Bromo-3-(2,2-difluoroethoxy)pyridine: A Practical Approach

The most common and practical route to 2-Bromo-3-(2,2-difluoroethoxy)pyridine is a two-step process commencing from the readily available 3-hydroxypyridine.

Step 1: Bromination of 3-Hydroxypyridine

The initial step involves the regioselective bromination of 3-hydroxypyridine at the 2-position. This is typically achieved using a solution of bromine in an aqueous alkaline medium.

Caption: Bromination of 3-hydroxypyridine.

Step 2: Williamson Ether Synthesis

The subsequent introduction of the 2,2-difluoroethoxy group is accomplished via a Williamson ether synthesis.[2][3][4] This reaction involves the deprotonation of the hydroxyl group of 2-bromo-3-hydroxypyridine with a suitable base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with a 2,2-difluoroethylating agent.

Caption: Williamson ether synthesis.

Choice of 2,2-Difluoroethylating Agent: A variety of reagents can be employed for the introduction of the 2,2-difluoroethyl moiety. Common choices include 2,2-difluoroethyl triflate, 2,2-difluoroethyl tosylate, or 1-bromo-2,2-difluoroethane. The selection of the optimal reagent will depend on factors such as commercial availability, reactivity, and the specific reaction conditions.

Experimental Protocol: Synthesis of 2-Bromo-3-(2,2-difluoroethoxy)pyridine

Materials:

-

2-Bromo-3-hydroxypyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

2,2-Difluoroethyl triflate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromo-3-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,2-difluoroethyl triflate (1.1 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with diethyl ether (3 x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-Bromo-3-(2,2-difluoroethoxy)pyridine.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic triplet signal for the CHF₂ group in the ¹H NMR spectrum is a key diagnostic indicator.

Core Medicinal Chemistry Applications: A Gateway to Novel Therapeutics

The true value of 2-Bromo-3-(2,2-difluoroethoxy)pyridine lies in its utility as a versatile building block for the synthesis of complex molecular architectures with therapeutic potential. Its strategic deployment in drug discovery programs is best illustrated through its application in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[5] In the context of 2-Bromo-3-(2,2-difluoroethoxy)pyridine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring. This is a critical transformation for exploring the SAR of a compound series and for optimizing interactions with the target protein.

Caption: Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Bromo-3-(2,2-difluoroethoxy)pyridine

-

Aryl or heteroaryl boronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.)

-

Potassium carbonate (2.0 eq.)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 2-Bromo-3-(2,2-difluoroethoxy)pyridine (1.0 eq.), the aryl or heteroaryl boronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This reaction enables the introduction of a diverse range of primary and secondary amines at the 2-position of the pyridine ring, a common strategy in medicinal chemistry to introduce functionalities that can engage in key hydrogen bonding interactions with the target.

Caption: Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the introduction of terminal alkynes at the 2-position of the pyridine ring.[3] The resulting alkynylpyridines are valuable intermediates that can be further elaborated, for example, through cycloaddition reactions or reduction to the corresponding alkanes or alkenes.

Caption: Hypothetical synthesis of a BTK inhibitor scaffold.

This hypothetical route highlights the modularity and efficiency that 2-Bromo-3-(2,2-difluoroethoxy)pyridine brings to the synthesis of complex, biologically active molecules.

Data Summary

| Property | Value |

| CAS Number | 1484400-67-0 [2] |

| Molecular Formula | C₇H₆BrF₂NO [2] |

| Molecular Weight | 238.03 g/mol [2] |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Conclusion and Future Outlook

2-Bromo-3-(2,2-difluoroethoxy)pyridine is a highly valuable and versatile building block for modern medicinal chemistry. Its unique combination of a metabolically stable, lipophilic difluoroethoxy group and a synthetically tractable bromine handle makes it an ideal starting material for the construction of novel drug candidates. The ability to readily engage in a variety of palladium-catalyzed cross-coupling reactions allows for the rapid and efficient exploration of chemical space, accelerating the drug discovery process. As the demand for more effective and safer therapeutics continues to grow, the strategic application of well-designed, fluorinated building blocks like 2-Bromo-3-(2,2-difluoroethoxy)pyridine will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

-

Hoffman Fine Chemicals. CAS 1484400-67-0 | 2-Bromo-3-(2,2-difluoroethoxy)pyridine | MFCD21138293. [Link]

- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(58), 15599-15603.

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Yerri, J., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Patents & Products — Garg Lab [garg.chem.ucla.edu]

- 3. WO2023064768A1 - G-protein-coupled receptor regulators and methods of use thereof - Google Patents [patents.google.com]

- 4. Certain protein kinase inhibitors - Patent JP-2019516790-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

Solvent selection for reactions with 2-Bromo-3-(2,2-difluoroethoxy)pyridine

Executive Summary

2-Bromo-3-(2,2-difluoroethoxy)pyridine is a high-value heterocyclic building block, primarily utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and next-generation kinase inhibitors. Its structural duality—a reactive electrophilic handle (C2-Bromine) combined with a lipophilic, metabolically stable side chain (C3-difluoroethoxy)—presents unique solubility and reactivity challenges.

This Application Note provides a definitive guide to solvent selection for this scaffold. Moving beyond traditional, hazardous solvents (DMF, NMP, 1,4-Dioxane), we validate modern "Green" alternatives (2-MeTHF, CPME, Aqueous Isopropanol) that maintain or enhance yield while complying with increasing regulatory restrictions (REACH, TSCA).

Physicochemical Context & Solvent Implications

To select the correct solvent, one must understand the molecule's electronic and physical behavior.[1]

| Feature | Chemical Consequence | Solvent Selection Implication |

| Pyridine Nitrogen (N1) | Basic site; capable of coordinating to metal catalysts (Pd, Cu). | Avoid non-polar solvents (Hexane) which promote aggregation.[1] Use ethers/alcohols to solvate the lone pair and prevent catalyst poisoning.[1] |

| C2-Bromine | Primary electrophilic site.[1] Activated for oxidative addition (Pd) and SNAr.[1] | Requires aprotic dipolar solvents for SNAr to stabilize the Meisenheimer complex.[1] |

| C3-Difluoroethoxy | Electron-withdrawing (inductive); Lipophilic ( | Increases solubility in fluorinated solvents and medium-polarity ethers (2-MeTHF).[1] Reduces water solubility compared to non-fluorinated analogs.[1] |

Solvent Selection Framework: Traditional vs. Modern

The pharmaceutical industry is pivoting away from Class 2 solvents (CMR agents).[1] The table below maps traditional workflows to validated green alternatives for this specific scaffold.

Table 1: Solvent Replacement Strategy

| Reaction Class | Traditional Solvent (High Risk) | Recommended Green Alternative | Technical Rationale for 2-Bromo-3-(2,2-difluoroethoxy)pyridine |

| Cross-Coupling (Suzuki, Buchwald) | 1,4-Dioxane (Carcinogen, Peroxides) | 2-MeTHF (2-Methyltetrahydrofuran) | Higher boiling point (80°C) allows faster kinetics; clean phase separation from water during workup; derived from biomass. |

| Nucleophilic Substitution (SNAr) | DMF / NMP (Reprotoxic, difficult removal) | DMSO / EtOAc (1:1) or Acetonitrile | DMSO accelerates SNAr rates via high dielectric constant; EtOAc allows for lower viscosity and easier extractive workup. |

| Lithiation / Grignard | THF / Diethyl Ether (Peroxides, volatile) | CPME (Cyclopentyl methyl ether) | Low peroxide formation; stable under strong basic conditions; hydrophobicity simplifies anhydrous processing.[1] |

| Crystallization | DCM / Hexane | Isopropyl Acetate / Heptane | Better control of supersaturation for fluorinated pyridines; reduced environmental impact.[1] |

Detailed Experimental Protocols

Protocol A: Green Suzuki-Miyaura Coupling

Target: Synthesis of 2-Aryl-3-(2,2-difluoroethoxy)pyridines

Objective: Couple 2-Bromo-3-(2,2-difluoroethoxy)pyridine with an aryl boronic acid using a sustainable solvent system.

Reagents:

-

Substrate: 2-Bromo-3-(2,2-difluoroethoxy)pyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (0.02 equiv) [Note: Robust against pyridine poisoning]

-

Base: K₂CO₃ (2.0 equiv, 3M aqueous solution)

-

Solvent: 2-MeTHF (Volume: 5 mL per mmol substrate)

Step-by-Step Methodology:

-

System Preparation: Charge a reaction vial with the Substrate, Boronic Acid, and Pd-catalyst.[1] Seal and purge with N₂ for 5 minutes.[1] Critical: Oxygen removal is vital to prevent homocoupling.[1]

-

Solvent Addition: Add degassed 2-MeTHF followed by the aqueous K₂CO₃ solution. The biphasic system (Organic/Aqueous) is beneficial here.[1]

-

Reaction: Heat the block to 75°C with vigorous stirring (1000 rpm). The 2-MeTHF/Water interface facilitates the transfer of the boronate species.[1]

-

Monitoring (Self-Validation):

-

Workup (The Green Advantage):

-

Cool to room temperature.[1]

-

Stop stirring; allow layers to separate. 2-MeTHF separates cleanly from water , unlike Dioxane or THF which require salting out.[1]

-

Remove the lower aqueous layer.[1] Wash the organic layer once with brine.[1]

-

Concentrate the 2-MeTHF layer directly or swap solvent for crystallization.[1]

-

Protocol B: SNAr Amination (Metal-Free)

Target: Synthesis of 2-Amino-3-(2,2-difluoroethoxy)pyridine derivatives

Objective: Displace the C2-Bromine with a primary amine without using DMF.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Primary Amine (1.5 equiv)

-

Base: DIPEA (2.0 equiv)

-

Solvent: DMSO (Minimal volume, 2M concentration) diluted with Ethyl Acetate (if needed for solubility).

Step-by-Step Methodology:

-

Setup: Dissolve substrate in DMSO (approx. 0.5 mL per mmol).[1][3][5] High concentration drives the bimolecular kinetics.[1]

-

Addition: Add Amine and DIPEA.

-

Thermal Activation: Heat to 100°C .

-

Workup:

Visualizations & Decision Pathways

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on reaction type and green chemistry principles.

Figure 2: Green Suzuki Coupling Workflow

Caption: Step-by-step protocol flow utilizing 2-MeTHF for facile phase separation.

Troubleshooting & Optimization

-

Issue: Low Conversion in Suzuki Coupling.

-

Issue: Emulsion during Workup.

-

Issue: Impurities in SNAr.

References

-

Prat, D., et al. (2016).[6] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]

-

Pfizer Inc. (2024).[1] "Green Chemistry Solvent Selection Guide." American Chemical Society GCI. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00005B [pubs.rsc.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chemistryforsustainability.org [chemistryforsustainability.org]

Technical Support Center: Purification of 2-Bromo-3-(2,2-difluoroethoxy)pyridine

Welcome to the technical support center for the purification of 2-Bromo-3-(2,2-difluoroethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Molecule and Its Challenges

2-Bromo-3-(2,2-difluoroethoxy)pyridine is a halogenated pyridine derivative with a difluoroethoxy group. Its purification can be challenging due to potential impurities arising from its synthesis, its physicochemical properties, and the potential for degradation. A common synthetic route is the Williamson ether synthesis, reacting 2-bromo-3-hydroxypyridine with a 2,2-difluoroethoxy source.[1][2] This can lead to specific impurities that require targeted purification strategies.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Bromo-3-(2,2-difluoroethoxy)pyridine.

Recrystallization Issues

Q1: My 2-Bromo-3-(2,2-difluoroethoxy)pyridine is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute or when there are significant impurities present.

-

Causality: The difluoroethoxy group can lower the melting point of the compound compared to its hydroxy precursor, making it more prone to oiling out. Impurities can also disrupt the crystal lattice formation.

-

Troubleshooting Protocol:

-

Re-dissolve the oil: Heat the solution to re-dissolve the oil completely.

-

Add more solvent: Add a small amount of the hot solvent to decrease the saturation level slightly.

-

Slow cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool can help.

-

Induce crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.

-

Seed crystals: If available, add a single seed crystal of pure 2-Bromo-3-(2,2-difluoroethoxy)pyridine to initiate crystallization.

-

Solvent system modification: If oiling persists, consider a different solvent or a solvent pair. A good starting point is a solvent in which the compound is highly soluble when hot and poorly soluble when cold. For brominated pyridines, combinations like ethyl acetate/hexanes can be effective.[3]

-

Q2: I am getting a very low recovery of my product after recrystallization. How can I improve the yield?

A2: Low recovery is often due to using too much solvent, incomplete crystallization, or premature crystallization during hot filtration.

-

Causality: Over-solubilization in the mother liquor is the primary cause of low yield. The polarity of the pyridine nitrogen and the ether oxygen can lead to higher than expected solubility in polar solvents.

-

Troubleshooting Protocol:

-

Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

-

Optimize cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.

-

Mother liquor recovery: Concentrate the mother liquor by carefully evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure.

-

Solvent selection: Ensure you are using an optimal solvent. Refer to the solvent selection table below.

-

Column Chromatography Issues

Q3: I am having trouble separating my product from a closely eluting impurity on a silica gel column. What can I do?

A3: Co-elution of impurities is a common challenge in column chromatography, especially with structurally similar compounds.

-

Causality: The impurity is likely a byproduct from the synthesis with a similar polarity to the desired product. For instance, unreacted 2-bromo-3-hydroxypyridine or an isomer could be the culprit. Silica gel is a polar stationary phase, so compounds with similar polarities will have similar retention times.[4]

-

Troubleshooting Protocol:

-

Optimize the mobile phase: The key to better separation is to fine-tune the eluent polarity.

-

TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for an Rf value of 0.2-0.3 for your product and the largest possible separation from the impurity.

-

Solvent Gradients: Employ a shallow gradient of a more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexanes). This can help to resolve closely eluting spots.

-

-

Change the stationary phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity compared to silica gel.[5]

-

Dry Loading: For better resolution, consider dry loading your sample. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of your column.

-

Q4: My product is streaking on the TLC plate and the column. What is causing this?

A4: Streaking is often a sign of overloading, high polarity of the compound, or interaction with the stationary phase.

-

Causality: The pyridine nitrogen in your molecule is basic and can interact strongly with the acidic silica gel, leading to tailing.

-

Troubleshooting Protocol:

-

Reduce sample load: Do not overload your TLC plate or column.

-

Add a modifier to the eluent: To mitigate the interaction with silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system. This will compete for the acidic sites on the silica and allow your compound to elute more symmetrically.

-

Use a different stationary phase: Consider using neutral alumina as the stationary phase to avoid acidic interactions.

-

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 2-Bromo-3-(2,2-difluoroethoxy)pyridine sample?

A1: The most probable impurities depend on the synthetic route. Assuming a Williamson ether synthesis from 2-bromo-3-hydroxypyridine, you might encounter:

-

Unreacted 2-bromo-3-hydroxypyridine: This starting material is more polar than the product and should be separable by column chromatography.[3]

-

Over-alkylation products: Although less likely with a primary electrophile, it's a possibility.

-

Byproducts from the difluoroethylating agent: For example, if using 2,2-difluoroethyl triflate, residual triflic acid or its salts might be present.

-

Solvent residues: Residual solvents from the reaction or workup (e.g., DMF, DMSO). These can often be identified by NMR.[6][7]

Q2: What is the best way to monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and effective method.

-

Visualization: 2-Bromo-3-(2,2-difluoroethoxy)pyridine is a UV-active compound due to the pyridine ring, so it can be visualized under a UV lamp (254 nm).[8][9]

-

Staining: If the concentration is low or for better visualization, you can use a general stain like potassium permanganate or a more specific stain for nitrogen-containing compounds. Iodine vapor is also a common, semi-destructive method.[10][11]

Q3: My purified product has a brownish color. Is this an impurity?

A3: A brownish color can indicate the presence of trace impurities, often oxidation or degradation products. Pyridine-containing compounds can sometimes be susceptible to coloration upon exposure to air and light. If the NMR and other analytical data show high purity, the color might be due to a very minor, highly colored impurity. You can try treating a solution of your product with a small amount of activated charcoal, followed by filtration through celite to remove the color. However, be aware that this can sometimes lead to a loss of product.

Q4: Is 2-Bromo-3-(2,2-difluoroethoxy)pyridine thermally stable? Can I purify it by distillation?

A4: While many bromopyridines can be purified by vacuum distillation, thermal stability can be a concern. Pyridine rings can undergo thermal decomposition, especially at elevated temperatures.[12] Given the difluoroethoxy group, there is also a potential for elimination reactions at high temperatures. It is advisable to first attempt purification by recrystallization or column chromatography. If distillation is necessary, it should be performed under high vacuum to keep the temperature as low as possible. A small-scale test distillation is recommended to assess stability before committing the entire batch.

IV. Recommended Purification Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of 2-Bromo-3-(2,2-difluoroethoxy)pyridine.

-

Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (see Table 1) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Bromo-3-(2,2-difluoroethoxy)pyridine. Add the chosen solvent portion-wise with heating and swirling until the solid is just dissolved.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to a constant weight.

Table 1: Recommended Solvents for Recrystallization Screening

| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |

| Hexanes/Ethyl Acetate | Low to Medium | ~69-77 | A good starting solvent pair. Dissolve in minimal hot ethyl acetate and add hexanes until cloudy, then clarify with a drop of ethyl acetate. |

| Ethanol | High | 78 | May be too good a solvent, but worth trying, especially if the crude material is highly impure.[3] |

| Isopropanol | Medium | 82 | A good alternative to ethanol with a slightly higher boiling point. |

| Toluene | Low | 111 | Can be effective for less polar impurities.[3] |

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of 2-Bromo-3-(2,2-difluoroethoxy)pyridine by column chromatography.

-

TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent) and carefully load it onto the top of the column. Alternatively, perform a dry load as described in the troubleshooting section.

-

Elution: Begin eluting with the solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent to elute the product.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualization of Workflows

Purification Decision Workflow

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. nbinno.com [nbinno.com]

- 4. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 5. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 6. clearsynth.com [clearsynth.com]

- 7. 1417518-11-6|2-Bromo-3-isopropylpyridine|BLD Pharm [bldpharm.com]

- 8. 1484400-67-0|2-Bromo-3-(2,2-difluoroethoxy)pyridine|BLD Pharm [bldpharm.com]

- 9. 2-BROMO-3-HYDROXYPYRIDINE-N-OXIDE synthesis - chemicalbook [chemicalbook.com]

- 10. strem.com [strem.com]

- 11. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Bromo-3-propylpyridine | CAS#:1417518-84-3 | Chemsrc [m.chemsrc.com]

Technical Support Center: Difluoroethoxy Group Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the chemistry of the difluoroethoxy (-OCHF₂) group. As a senior application scientist, I've seen this functional group become increasingly vital in medicinal chemistry due to its unique electronic properties and metabolic stability. However, its behavior under basic conditions can be a source of experimental challenges. This guide is designed to provide you with in-depth, field-proven insights into the stability of the difluoroethoxy moiety, moving beyond simple protocols to explain the "why" behind the "how."

Frequently Asked Questions (FAQs)

Q1: How stable is the difluoroethoxy group to common bases?

Generally, the difluoroethoxy group, as an ether, is robust and stable under a wide range of basic conditions, particularly those involving weak to moderately strong bases.[1] The carbon-oxygen bond in ethers is chemically inert to many bases.[1][2] However, its stability is not absolute and depends on the strength of the base, temperature, and the overall structure of the molecule.

The two electron-withdrawing fluorine atoms on the α-carbon have a significant impact. They strengthen the C-O bond by induction, making direct cleavage more difficult than for a standard ethoxy group. However, they also increase the acidity of the α-proton (H-CF₂), which can be a site of reactivity with very strong bases.

Q2: What are the potential degradation pathways for a difluoroethoxy group under basic conditions?

While direct cleavage is rare, two primary degradation pathways should be considered under forcing conditions:

-

Elimination via α-Deprotonation: Extremely strong bases (e.g., organolithiums like n-BuLi, or LDA) can deprotonate the α-carbon. This can potentially lead to an elimination pathway, although this is less common and requires harsh conditions.

-

Nucleophilic Aromatic Substitution (SNAr): This is the most probable degradation pathway when the difluoroethoxy group is attached to an aromatic ring, especially if the ring is activated by electron-withdrawing groups (EWGs) in the ortho or para positions.[3][4] In this mechanism, the base acts as a nucleophile, attacking the carbon bearing the difluoroethoxy group and displacing it.[5]

Q3: Which specific bases or conditions should I be most cautious with?

Caution is advised when using the following:

-

Strong Hydroxide Solutions at High Temperatures: Concentrated NaOH or KOH at reflux temperatures can, in some cases, lead to slow hydrolysis, particularly in SNAr-susceptible systems.

-

Alkoxides: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are strong bases and nucleophiles that can initiate SNAr reactions.

-

Organometallic Bases: Reagents like n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or Grignard reagents are extremely strong bases and should be used with caution, as they can deprotonate the α-carbon or other sensitive sites on the molecule.

-

Metal Amides: Sodium amide (NaNH₂) is a very strong base that can readily participate in elimination or SNAr reactions.[5]

Q4: Does the position of the difluoroethoxy group on an aromatic ring affect its stability?

Absolutely. If the aromatic ring contains strong electron-withdrawing groups (like -NO₂, -CN, -CF₃), the stability of an attached difluoroethoxy group to nucleophilic attack by a base decreases significantly.

-

Ortho/Para EWGs: An EWG at the ortho or para position can stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during an SNAr reaction, thereby accelerating the degradation.[4][6]

-

Meta EWGs: An EWG at the meta position does not provide this resonance stabilization, so the SNAr reaction is much slower.[4]

Troubleshooting Guide

Issue: My difluoroethoxy-containing compound is degrading during a basic reaction.

You've observed unexpected side products or low yield in a reaction involving a base. Let's diagnose the potential cause.

Caption: Troubleshooting workflow for -OCHF₂ group degradation.

-

Cause 1: Nucleophilic Aromatic Substitution (SNAr)

-

Mechanism: When a nucleophilic base (e.g., OH⁻, MeO⁻) attacks an electron-poor aromatic ring, it can form a resonance-stabilized anionic intermediate called a Meisenheimer complex.[4] The subsequent departure of the difluoroethoxide anion completes the substitution. Fluorine is typically the best leaving group among halogens in SNAr reactions due to its high electronegativity, which polarizes the C-F bond for the initial attack[7]; by analogy, an alkoxy group on a highly activated ring can also be displaced.

-

Solution: The key is to minimize the nucleophilicity of the base. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or proton sponges are excellent choices for reactions requiring a base but not a nucleophile. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent are often mild enough to avoid SNAr while still facilitating the desired reaction.

Caption: Simplified SNAr degradation pathway.

-

-

Cause 2: α-Deprotonation / Direct Cleavage

-

Mechanism: Ethers are generally resistant to cleavage by bases.[1] However, very strong bases can abstract the proton from the -OCHF₂ group. The resulting carbanion is generally unstable and may participate in further reactions. Direct cleavage of the C-O bond by a base is mechanistically unfavorable and would require extremely harsh conditions (high temperature, pressure).

-

Solution: If a very strong base is required for another transformation in the molecule, the reaction should be run at the lowest possible temperature (e.g., -78 °C) to control reactivity. Adding the base slowly and using exact stoichiometry can also prevent side reactions.

-

Data Summary & Experimental Protocols

Table 1: General Stability of the Difluoroethoxy Group with Common Bases

| Base Class | Examples | pKₐH (approx.) | Stability of -OCHF₂ Group | Recommended Use & Comments |

| Weak Bases | NaHCO₃, K₂CO₃, Cs₂CO₃ | 10-11 | High | Generally safe for most applications, including on activated aromatic systems. |

| Amines | Triethylamine (TEA), DIPEA | 10-11 | High | Excellent choice for non-nucleophilic basic catalysis. |

| Hydroxides | NaOH, KOH, LiOH[8][9] | 14-15 | Moderate to High | Generally stable at room temperature. Use caution with heat, especially on activated rings. |

| Alkoxides | NaOMe, KOtBu | 16-18 | Moderate | Can act as nucleophiles. Risk of SNAr on activated systems. Use with caution. |

| Hydrides/Amides | NaH, NaNH₂, LDA | 35-40 | Low to Moderate | Very strong, non-nucleophilic bases. Risk of α-deprotonation. Use at low temperatures. |

| Organometallics | n-BuLi, PhMgBr | >45 | Low | Extremely strong bases. High risk of α-deprotonation and other side reactions. Use only when necessary at -78°C. |

Note: pKₐH refers to the pKₐ of the conjugate acid of the base, a measure of base strength.[10]

Protocol: Forced Degradation Study for a Difluoroethoxy-Containing Compound

This protocol allows you to systematically test the stability of your compound under specific basic conditions.

Objective: To determine if compound X-OCHF₂ is stable to Base Y in Solvent Z at a given temperature.

Materials:

-

Your compound (X-OCHF₂ )

-

Base Y (e.g., 1M NaOH)

-

Solvent Z (e.g., THF/H₂O)

-

Internal standard (optional, for quantitative analysis)

-

TLC plates or LC-MS system for monitoring

-

Standard lab glassware

Procedure:

-

Setup: In three separate vials, dissolve a small amount (e.g., 5-10 mg) of X-OCHF₂ in Solvent Z .

-

Vial 1 (Control): Add only the solvent.

-

Vial 2 (Test Condition): Add the desired equivalents of Base Y .

-

Vial 3 (Thermal Control): Add only solvent, but subject it to the same heating as Vial 2.

-

-

Reaction: Stir all vials at the desired temperature (e.g., room temperature or 60 °C).

-

Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial.

-

Quench the aliquots from the basic solutions with a mild acid (e.g., dilute HCl or NH₄Cl solution).

-

Analyze all aliquots by TLC or LC-MS. Compare the spot/peak corresponding to your starting material in all three vials.

-

-

Analysis:

-

No Change: If the starting material spot/peak in Vial 2 is identical to Vials 1 and 3 over time, your compound is stable under these conditions.

-

Degradation: If the starting material spot/peak in Vial 2 diminishes and new spots/peaks appear (which are absent in Vials 1 and 3), your compound is degrading.

-

-

Characterization (Optional): If degradation is observed, scale up the reaction to isolate and characterize the degradation product(s) to confirm the reaction pathway (e.g., SNAr product).

This systematic approach provides a self-validating system to confidently assess the stability of your difluoroethoxy-containing molecule before proceeding with large-scale synthesis.[11][12]

References

-

Your Essential Guide to Handling Bases Safely in the Lab. Bitesize Bio. Available from: [Link]

-

Strong Acids & Bases | Table, Formula & Examples. Study.com. Available from: [Link]

-

Strength of Bases. Introductory Chemistry. Available from: [Link]

-

Base (chemistry). Wikipedia. Available from: [Link]

-

Protective Groups. Organic Chemistry Portal. Available from: [Link]

-

Protecting Groups. University of Bristol. Available from: [Link]

-

Protecting group. Wikipedia. Available from: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

-

Protecting Groups. SlideShare. Available from: [Link]

-

Why is boc stable to hydrolysis under basic conditions? Reddit. Available from: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

-

HYDROLYSIS. University of Toronto. Available from: [Link]

-

Ether cleavage. Wikipedia. Available from: [Link]

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC. Available from: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

-

Hydrolysis of chemicals as a function of structure and pH. Umweltbundesamt. Available from: [Link]

-

Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

-

Hydrolysis Reactions. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. Ether cleavage - Wikipedia [en.wikipedia.org]

- 2. Base (chemistry) - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Strong Acids & Bases | Table, Formula & Examples - Lesson | Study.com [study.com]

- 9. Strength of Bases – Introductory Chemistry [uen.pressbooks.pub]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Bromo-3-(2,2-difluoroethoxy)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high potency. A key determinant of a drug candidate's in vivo fate is its metabolic stability. Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects. This guide offers a deep dive into the metabolic stability of 2-Bromo-3-(2,2-difluoroethoxy)pyridine derivatives, a scaffold of growing interest in medicinal chemistry. We will dissect the structural features that govern their metabolic fate, compare their expected stability with that of relevant alternatives, and provide detailed experimental protocols for their evaluation.

The 2-Bromo-3-(2,2-difluoroethoxy)pyridine Scaffold: A Profile of Predicted Metabolic Resilience

The 2-Bromo-3-(2,2-difluoroethoxy)pyridine core is endowed with several features that suggest a favorable metabolic profile. The strategic placement of a bromine atom and a difluoroethoxy group on the pyridine ring is a deliberate design choice aimed at mitigating common metabolic liabilities.

The Pyridine Ring: A Double-Edged Sword

The pyridine ring is a common motif in pharmaceuticals, but it can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[1] However, the electronic properties of the 2-bromo-3-(2,2-difluoroethoxy)pyridine scaffold are anticipated to enhance its stability. The electron-withdrawing nature of the bromine atom and the difluoroethoxy group is expected to decrease the electron density of the pyridine ring, making it less prone to oxidation.[1]

The Power of Fluorination: A Metabolic Shield

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability.[2] The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, rendering it more resistant to enzymatic cleavage by oxidative enzymes like CYPs.[2] The 2,2-difluoroethoxy group in the target scaffold serves as a "metabolic shield," protecting the ethoxy moiety from O-dealkylation, a common metabolic pathway for alkoxy-substituted aromatics.

Comparative Analysis: Predicting Stability Against Alternatives

| Scaffold | Key Structural Features | Predicted Metabolic Stability | Rationale |

| 2-Bromo-3-(2,2-difluoroethoxy)pyridine | 2-bromo, 3-(2,2-difluoroethoxy) substituents | High | The electron-withdrawing nature of both substituents deactivates the pyridine ring towards oxidation. The difluoroethoxy group is resistant to O-dealkylation. |

| 2-Bromo-3-ethoxypyridine | 2-bromo, 3-ethoxy substituents | Moderate | The pyridine ring is still somewhat deactivated by the bromine, but the ethoxy group is a potential site for O-dealkylation by CYP enzymes. |

| 3-Ethoxypyridine | 3-ethoxy substituent | Low to Moderate | The pyridine ring is more electron-rich and susceptible to oxidation. The ethoxy group is a primary site for metabolism. |

| 2-Chloropyridine | 2-chloro substituent | Moderate | The chloro group is electron-withdrawing, offering some protection to the ring, but less so than the combined effect in the target scaffold. |

Deciphering the Metabolic Fate: Potential Pathways

The metabolism of 2-Bromo-3-(2,2-difluoroethoxy)pyridine derivatives is likely to proceed through several minor pathways, given the predicted stability of the core structure. The primary routes of metabolism for pyridine-containing compounds are oxidation reactions catalyzed by cytochrome P450 enzymes.[1]

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

Prepare a 10 mM solution of NADPH in 0.1 M phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate the plate at 37°C with shaking.

-

-

Sample Collection and Analysis:

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

-

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it includes both phase I and phase II metabolic enzymes.

Workflow:

Caption: Workflow for the hepatocyte stability assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Thaw cryopreserved human hepatocytes according to the supplier's instructions and resuspend in incubation medium to a final cell density of 0.5 x 10^6 viable cells/mL.

-

-

Incubation:

-

Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.

-

Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

-

-

Sample Collection and Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet cell debris and precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

The data analysis is performed in the same manner as for the liver microsomal stability assay to determine the in vitro half-life and intrinsic clearance.

-

Conclusion: A Promising Scaffold with a Favorable Metabolic Profile

The 2-Bromo-3-(2,2-difluoroethoxy)pyridine scaffold represents a promising platform for the design of metabolically robust drug candidates. The combination of a deactivating bromo-substituent and a metabolically stable difluoroethoxy group is a sound strategy for mitigating common metabolic liabilities associated with pyridine-containing compounds. While further experimental validation is necessary to quantify the precise metabolic stability of specific derivatives, the foundational principles of medicinal chemistry strongly suggest a favorable outcome. The experimental protocols provided herein offer a clear path for researchers to generate the necessary data to confidently advance their drug discovery programs.

References

- Obach, R. S., et al. (2008). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 327(2), 345-356.

- Di, L., & Kerns, E. H. (2016).

- Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal research reviews, 21(5), 397-411.

- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.

-

Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, Å., Jansson, J., ... & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453. [Link]

-

Bhattarai, P., Trombley, T. G., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Lipophilicity (LogP) in Fluorinated Pyridine Building Blocks

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery, a molecule's physicochemical properties are paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] This property is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP.[1][3] For ionizable compounds, the distribution coefficient (LogD) at a specific pH, typically physiological pH 7.4, provides a more accurate measure of lipophilicity.[1][4]

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[5] Strategic modification of this core is essential for optimizing a compound's drug-like properties. The introduction of fluorine has become a powerful tool for medicinal chemists, as it can profoundly modulate a molecule's metabolic stability, pKa, and lipophilicity with minimal steric impact.[5][6] However, the effect of fluorine on lipophilicity is far from straightforward. This guide provides a comparative analysis of how different fluorination patterns on pyridine building blocks impact their LogP/LogD values, grounded in experimental evidence, to empower researchers to make more informed decisions in their drug design campaigns.

The Dual Nature of Fluorine's Impact on Lipophilicity

The substitution of hydrogen with fluorine introduces a fascinating dichotomy. On one hand, fluorine is highly electronegative and can introduce significant polarity into a molecule. On the other hand, it can increase the overall hydrophobic surface area.[7][8][9] This duality means that the net effect on lipophilicity is highly context-dependent and not simply an additive property.[7][10]

Key factors influencing the final LogP/LogD value include:

-

Position and Number of Fluorine Atoms: The location of fluorine on the pyridine ring or a substituent chain dramatically alters its electronic and steric influence.

-

Molecular Environment: The interplay between the C-F bond and adjacent functional groups can lead to counterintuitive outcomes.

-

Impact on Basicity (pKa): Fluorination, being strongly electron-withdrawing, typically lowers the pKa of the pyridine nitrogen. This increased acidity means the pyridine is less protonated at physiological pH, which can significantly influence its LogD value.[7]

A conceptual overview of these competing effects is illustrated below.

Caption: The dual impact of fluorine substitution on molecular lipophilicity.

Comparative Analysis: The Data-Driven Impact of Fluorination Patterns

Experimental data is crucial to understanding the nuanced effects of fluorination. A systematic study on 2-(thiofluoroalkyl)pyridines and their sulfonyl derivatives provides excellent insight into how the degree and position of fluorination on a substituent impact lipophilicity.[7][8][10]

Case Study 1: 2-(Thiofluoroalkyl)pyridines

The data below demonstrates that while increasing the fluorine count on a methyl group steadily increases lipophilicity, the effect is more complex for an ethyl chain.

| Compound | Structure | Substituent | Experimental LogD at pH 7.4 | Observation |

| 1 | Py-S-CH₃ | -SCH₃ | 1.69 | Parent Compound |

| 2 | Py-S-CF₂H | -SCF₂H | 1.95 | Difluorination increases LogD |

| 3 | Py-S-CF₃ | -SCF₃ | 2.13 | Trifluorination shows highest LogD |

| 4 | Py-S-CF₂CH₃ | -SCF₂CH₃ | 1.82 | Internal difluorination decreases LogD vs. ethyl parent |

| 5 | Py-S-CH₂CH₃ | -SCH₂CH₃ | 2.26 | Ethyl Parent |

| 6 | Py-S-CH₂CF₂H | -SCH₂CF₂H | 2.26 | Terminal difluorination has no change on LogD |

| 7 | Py-S-CF₂CF₂H | -SCF₂CF₂H | 2.27 | Further fluorination has minimal impact vs. terminal di-F |

| 8 | Py-S-CH₂CF₃ | -SCH₂CF₃ | 2.71 | Terminal trifluorination significantly increases LogD |

| 9 | Py-S-CF₂CF₃ | -SCF₂CF₃ | 2.76 | Perfluoroethyl shows highest LogD in ethyl series |

| Data sourced from the Journal of Medicinal Chemistry.[7][10] |

Expert Insight: The most striking result is the comparison between compounds 4 and 5 . The introduction of two fluorine atoms at the internal position of the ethyl chain leads to a counterintuitive decrease in lipophilicity (LogD 1.82 vs. 2.26).[7][10] This highlights that simple predictions based on adding fluorine fail; the resulting conformational and electronic effects must be considered. In contrast, terminal trifluorination (compound 8 ) provides a reliable and substantial boost to lipophilicity.

Case Study 2: 2-(Sulfonylfluoroalkyl)pyridines

Oxidation of the sulfur linkage to a sulfone introduces a highly polar group, lowering the overall lipophilicity. However, the trends upon fluorination remain complex.

| Compound | Structure | Substituent | Experimental LogD at pH 7.4 | Observation |

| 10 | Py-SO₂-CH₃ | -SO₂CH₃ | -0.63 | Parent Compound |

| 11 | Py-SO₂-CF₂H | -SO₂CF₂H | 0.22 | Difluorination increases LogD |

| 12 | Py-SO₂-CF₃ | -SO₂CF₃ | 0.51 | Trifluorination shows highest LogD |

| 15 | Py-SO₂-CH₂CH₃ | -SO₂CH₂CH₃ | -0.07 | Ethyl Parent |

| 16 | Py-SO₂-CH₂CF₂H | -SO₂CH₂CF₂H | 0.31 | Terminal difluorination increases LogD |

| 17 | Py-SO₂-CF₂CH₃ | -SO₂CF₂CH₃ | 0.79 | Internal difluorination shows a greater LogD increase |

| Data sourced from the Journal of Medicinal Chemistry.[7][10] |

Expert Insight: In the sulfonyl series, the effect of internal versus terminal fluorination is reversed compared to the thioether series. The internally difluorinated sulfone (17 ) is significantly more lipophilic than its terminally difluorinated counterpart (16 ).[10] This underscores the critical importance of the electronic environment surrounding the fluorinated motif. The strong polarization of the sulfone group fundamentally alters its interaction with the adjacent fluorinated carbons.

Protocols for Experimental LogP/LogD Determination

While computational models are useful for initial screening, they often struggle with the subtleties of fluorinated compounds, making experimental validation indispensable.[11][12][13] The two most common methods are the Shake-Flask technique and RP-HPLC.

Method 1: The Shake-Flask Method ("Gold Standard")

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer. It is considered the most accurate method when performed correctly.[14][15]

Workflow for Shake-Flask LogD Determination

Caption: Standard workflow for the Shake-Flask method of LogD determination.

Detailed Step-by-Step Protocol:

-

Solvent Pre-Saturation (Causality: To ensure thermodynamic equilibrium, the two phases must be mutually saturated before the experiment begins to prevent volume changes during partitioning.)

-

Combine equal volumes of n-octanol (HPLC grade) and the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD₇.₄) in a large separation funnel.

-

Shake vigorously for 30 minutes and then allow the layers to separate completely for at least 24 hours.[16]

-

Carefully separate and store the two pre-saturated phases.

-

-

Sample Preparation

-

Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[14]

-

In a clean glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 1 mL of each).

-

-

Partitioning

-

Add a small aliquot of the compound stock solution to the vial (e.g., 10 µL of 10 mM stock to 2 mL total volume, resulting in a 50 µM final concentration). The volume of co-solvent should be minimal (<1%) to avoid affecting the partitioning.

-

Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from 1 to 24 hours depending on the compound.

-

-

Phase Separation (Causality: Incomplete phase separation is a major source of error, especially for highly lipophilic compounds where the aqueous concentration is very low.)

-

Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to break any emulsions and ensure a sharp interface between the two phases.[15]

-

-

Quantification

-

Carefully remove an aliquot from the center of each phase, avoiding the interface.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS). A system with a high dynamic range detector is advantageous as concentrations in the two phases can differ significantly.[16]

-

The distribution coefficient, D, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogD is the base-10 logarithm of D.[14]

-

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates a compound's retention time on a nonpolar stationary phase (like C18) with the known LogP values of a set of standard compounds. It is much faster and requires less material than the shake-flask method.[2][4]

Protocol Outline:

-

System Preparation: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a gradient of an aqueous buffer and an organic modifier like methanol or acetonitrile.

-

Calibration (Causality: The core of this method relies on a robust correlation between retention time and lipophilicity. A calibration curve using structurally similar standards, if possible, provides the most accurate results.)

-

Select a set of 5-10 reference compounds with accurately known LogP values that span the expected range of your test compounds.

-

Inject the standards and record their retention times (t_R).

-

Calculate the capacity factor (k) for each standard.

-

A linear regression of log(k) versus the known LogP values is plotted to generate a calibration curve.[17]

-

-

Sample Analysis:

-

Inject the fluorinated pyridine test compounds under the identical chromatographic conditions.

-

Record their retention times and calculate their log(k) values.

-

-

LogP Determination:

-

Interpolate the LogP of the test compounds from their log(k) values using the linear regression equation derived from the calibrants.

-

Conclusion and Outlook

The strategic incorporation of fluorine into pyridine building blocks is a proven and effective strategy in modern drug design. However, its influence on the fundamental property of lipophilicity is complex and often counterintuitive. This guide demonstrates that:

-

Fluorine's effect is context-dependent: The position of fluorine (e.g., internal vs. terminal on an alkyl chain) and the nature of adjacent functional groups (e.g., thioether vs. sulfone) can lead to opposing effects on LogD.[7][10]

-

Simple assumptions fail: One cannot assume that adding fluorine will always increase lipophilicity. In some cases, it can decrease it or have a negligible effect.[7][10]

-

Experimental validation is key: While computational tools provide valuable initial estimates, the nuances of fluorine's effects necessitate empirical determination of LogP/LogD for lead optimization programs.

By understanding these complexities and employing robust experimental methods like the shake-flask or calibrated RP-HPLC techniques, researchers can better harness the power of fluorine. This enables a more rational design of pyridine-based drug candidates with finely tuned physicochemical properties, ultimately increasing the probability of success in developing safe and effective medicines.

References

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry - ACS Publications. [Link]

-